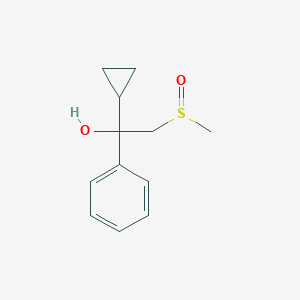
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. This compound belongs to the family of chiral sulfoxides, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by modulating the activity of various signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol is its high selectivity towards specific targets in the body. This compound has been found to exhibit minimal toxicity towards healthy cells, which makes it a promising candidate for the development of new therapeutics. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets.
Synthesemethoden
The synthesis of 1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol involves the reaction of cyclopropylcarbinol with methylsulfinylphenylacetaldehyde in the presence of a chiral catalyst. This reaction results in the formation of a chiral sulfoxide, which can be further purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Produktname |
1-Cyclopropyl-2-(methylsulfinyl)-1-phenylethanol |
|---|---|
Molekularformel |
C12H16O2S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
1-cyclopropyl-2-methylsulfinyl-1-phenylethanol |
InChI |
InChI=1S/C12H16O2S/c1-15(14)9-12(13,11-7-8-11)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
InChI-Schlüssel |
WBPPZNUDGOBNQP-UHFFFAOYSA-N |
SMILES |
CS(=O)CC(C1CC1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CS(=O)CC(C1CC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



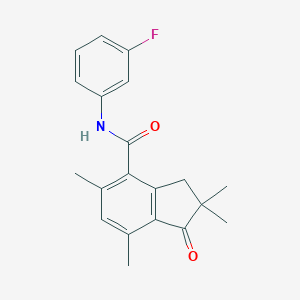
![6-methyl-7H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[5,6-c]quinoline](/img/structure/B258806.png)
![5-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-phenacylsulfanyl-1H-pyrimidin-6-one](/img/structure/B258813.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)
![N-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B258819.png)
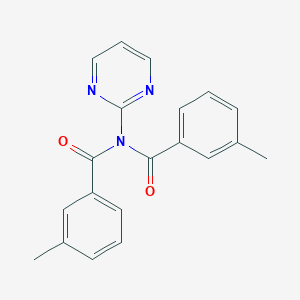
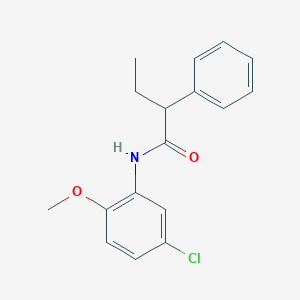
![1-[4-(4-Bromo-2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B258825.png)
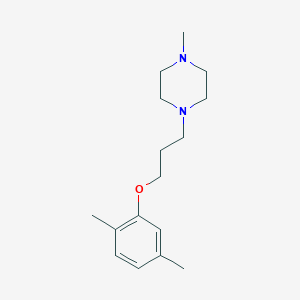
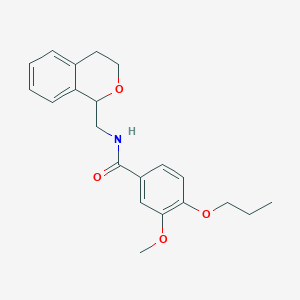
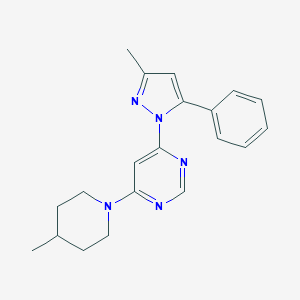
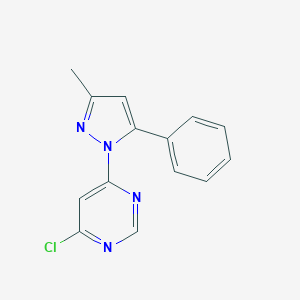
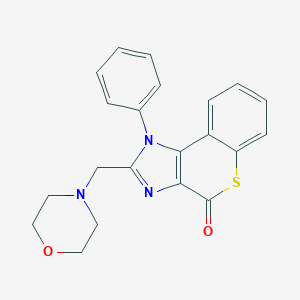
![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)